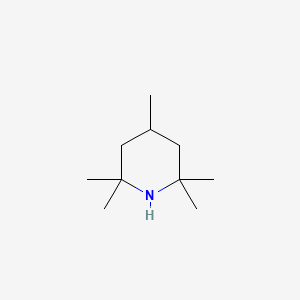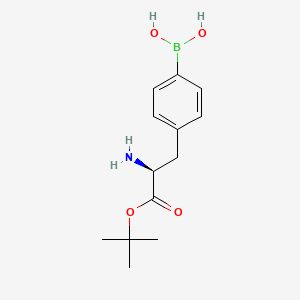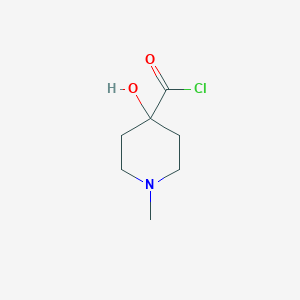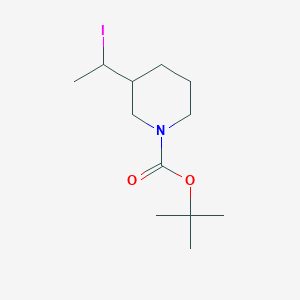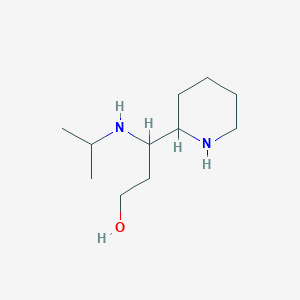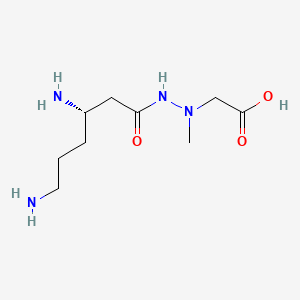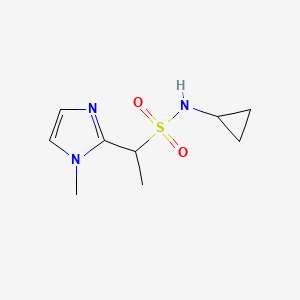![molecular formula C11H12O B13945077 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene CAS No. 342403-44-5](/img/structure/B13945077.png)
1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene is an organic compound with the molecular formula C11H12O It is characterized by the presence of an ethyl group and a prop-2-yn-1-yloxy group attached to a benzene ring
Métodos De Preparación
The synthesis of 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene typically involves the reaction of 1-ethyl-2-hydroxybenzene with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide under reflux conditions. The product is then purified using standard techniques such as column chromatography .
Análisis De Reacciones Químicas
1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring, especially in the presence of electron-withdrawing groups. Common reagents include halogens and sulfonic acids.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with hydrogen gas produces alkanes .
Aplicaciones Científicas De Investigación
1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex aromatic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene involves its interaction with molecular targets through various pathways. For instance, in oxidative reactions, the compound can act as a photosensitizer, generating reactive oxygen species such as singlet oxygen and superoxide radicals. These reactive species can then participate in further chemical transformations, leading to the formation of formamides and other products .
Comparación Con Compuestos Similares
1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene can be compared with other similar compounds, such as:
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: This compound has a methoxy group instead of an ethyl group, which affects its reactivity and applications.
1-Iodo-2-[(2-methylallyl)oxy]benzene: The presence of an iodine atom introduces different chemical properties, including increased reactivity in substitution reactions.
Phenyl prop-2-yn-1-yl ether: This compound lacks the ethyl group, making it less complex but still useful in various synthetic applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and applications in diverse research areas.
Propiedades
Número CAS |
342403-44-5 |
|---|---|
Fórmula molecular |
C11H12O |
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
1-ethyl-2-prop-2-ynoxybenzene |
InChI |
InChI=1S/C11H12O/c1-3-9-12-11-8-6-5-7-10(11)4-2/h1,5-8H,4,9H2,2H3 |
Clave InChI |
AYWIOFJEWPOEQW-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1OCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


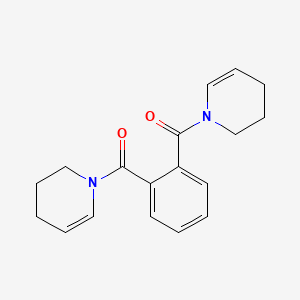
![4-[(5-methyl-2-pyrimidinyl)oxy]Cyclohexanone](/img/structure/B13944996.png)
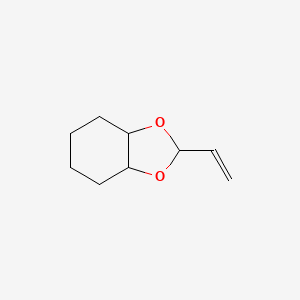
![2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13945003.png)
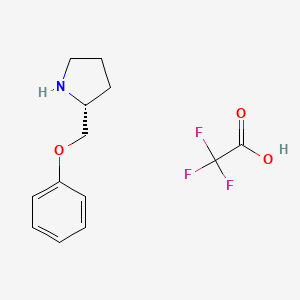
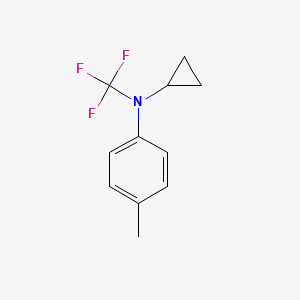
![1-(3-Azabicyclo[3.2.0]heptan-3-yl)-2-chloropropan-1-one](/img/structure/B13945021.png)
